Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate
Description
Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position The compound also features a fluorobenzamido group, a p-tolyl group, and a methoxyacetate moiety
Properties
IUPAC Name |
methyl 2-[6-[(4-fluorobenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c1-16-3-5-17(6-4-16)23-14-24(33-15-25(30)32-2)21-13-20(11-12-22(21)29-23)28-26(31)18-7-9-19(27)10-8-18/h3-14H,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEDXSZCGNOOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction between 4-fluorobenzoic acid and the amino group on the quinoline core. This reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Methoxyacetate Moiety: The final step involves the esterification of the hydroxyl group on the quinoline core with methoxyacetic acid in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, alkyl halides, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the fluorobenzamido group can enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar core structure but lacking the additional functional groups.
Chloroquine: An antimalarial drug with a quinoline core and additional functional groups that confer its biological activity.
Fluoroquinolones: A class of antibiotics with a quinoline core and fluorine substituents that enhance their antimicrobial properties.
Uniqueness
Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzamido group enhances its binding affinity to molecular targets, while the p-tolyl group and methoxyacetate moiety contribute to its stability and reactivity.
Biological Activity
Methyl 2-((6-(4-fluorobenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 347.36 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Interaction with Biological Targets
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Specifically, this compound may function as an inhibitor or modulator of specific protein kinases or nuclear receptors.
- Inhibition of Kinases : Compounds in the quinoline class have shown potential in inhibiting kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Nuclear Receptor Modulation : The presence of the fluorobenzamide moiety suggests potential activity as a modulator of nuclear receptors, which play critical roles in gene expression and cellular responses.
Anticancer Properties
Several studies have evaluated the anticancer activity of related compounds. For instance, quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinoline A | HeLa | 5.0 | Apoptosis induction |
| Quinoline B | MCF-7 | 3.5 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound were not found in the literature.
Anti-inflammatory Effects
Quinoline derivatives are also known for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Case Studies
- Study on Quinoline Derivatives : A study published in Journal of Medicinal Chemistry explored various quinoline derivatives for their anticancer activity. The study found that modifications at the 6-position significantly enhanced potency against breast cancer cell lines .
- Fluorobenzamide in Cancer Therapy : Research indicated that fluorobenzamide derivatives exhibit selective inhibition of tumor growth in xenograft models, supporting the hypothesis that such modifications enhance biological activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound's lipophilicity suggests good absorption characteristics.
- Metabolism : Preliminary studies indicate potential metabolic pathways involving cytochrome P450 enzymes.
- Toxicity : Toxicological assessments are necessary to evaluate safety profiles before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
